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molecular formula C11H12ClNO4S B8481397 2-(2-Chloro-4-cyano-5-methoxyphenyl)ethyl methanesulfonate

2-(2-Chloro-4-cyano-5-methoxyphenyl)ethyl methanesulfonate

Cat. No. B8481397
M. Wt: 289.74 g/mol
InChI Key: SSJWIPUSPMVQKL-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

A solution of 2-(2-chloro-4-cyano-5-methoxyphenyl)ethyl methanesulfonate (274 mg, 0.945 mmol) in DCM (4 mL) was treated with DBU (0.712 mL, 4.73 mmol) and stirred for 3 hours at 50° C., then at RT for 12 hours. TLC (50% ethyl acetate/hexanes) showed complete conversion to a faster intense UV band for the product. The reaction was then diluted with DCM and aq. citric acid and the mixture was extracted twice with DCM. The organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo. Purification of the residue by flash chromatography (10-20% ethyl acetate/hexanes) afforded the title intermediate.
Quantity
274 mg
Type
reactant
Reaction Step One
Name
Quantity
0.712 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11]([C:16]#[N:17])=[CH:10][C:9]=1[Cl:18])(=O)=O.C1CCN2C(=NCCC2)CC1>C(Cl)Cl.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>[Cl:18][C:9]1[CH:10]=[C:11]([C:16]#[N:17])[C:12]([O:14][CH3:15])=[CH:13][C:8]=1[CH:7]=[CH2:6]

Inputs

Step One
Name
Quantity
274 mg
Type
reactant
Smiles
CS(=O)(=O)OCCC1=C(C=C(C(=C1)OC)C#N)Cl
Name
Quantity
0.712 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with DCM
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (10-20% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)C#N)OC)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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